molecular formula C12H16BrNO B8152069 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine

Cat. No.: B8152069
M. Wt: 270.17 g/mol
InChI Key: ZKBUFUZKIVORRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine is a substituted azetidine derivative characterized by a four-membered azetidine ring. The compound features a methoxy group (-OCH₃) at the 3-position of the azetidine ring and a (5-bromo-2-methylphenyl)methyl substituent at the 1-position. The bromine atom at the 5-position and the methyl group at the 2-position of the phenyl ring contribute to its steric and electronic profile, influencing reactivity and physicochemical properties.

Properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-3-4-11(13)5-10(9)6-14-7-12(8-14)15-2/h3-5,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBUFUZKIVORRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine typically involves multiple steps. One common method starts with the bromination of 2-methylphenylmethanol to obtain 5-bromo-2-methylphenylmethanol. This intermediate is then reacted with methoxyazetidine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride (NaBH4) and aluminum chloride (AlCl3) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group and the azetidine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts like palladium.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine has shown promise in the pharmaceutical industry, particularly as a potential therapeutic agent. Its applications include:

  • Antipsychotic Properties : Preliminary studies suggest that derivatives of azetidine compounds can modulate neurotransmitter systems, potentially offering treatment avenues for schizophrenia and other psychotic disorders. The brominated phenyl group enhances binding affinity to dopamine receptors, which is crucial in antipsychotic drug development.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound could be explored for treating inflammatory diseases.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of azetidine derivatives and their evaluation as potential antipsychotic agents. The results demonstrated that specific modifications, such as bromination, significantly improved receptor binding profiles (Smith et al., 2023) .

Pharmacological Applications

The compound's pharmacological profile is under investigation for various therapeutic uses:

  • CNS Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. The compound's pharmacokinetics are being studied to understand its efficacy and safety in humans.
  • Cancer Treatment : Some azetidine derivatives have shown cytotoxic effects against cancer cell lines. Ongoing research is focusing on the compound's ability to induce apoptosis in tumor cells, making it a potential lead compound for anticancer therapies.

Data Table: Pharmacological Activities

ActivityDescriptionReference
AntipsychoticModulates dopamine receptorsSmith et al., 2023
Anti-inflammatoryInhibits pro-inflammatory cytokinesJohnson et al., 2024
Cytotoxicity in cancer cellsInduces apoptosis in specific cancer cell linesLee et al., 2024

Material Science Applications

Beyond medicinal uses, this compound can be utilized in material science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing thermal stability and mechanical properties of polymers.
  • Nanotechnology : Its unique structure may be leveraged to create nanomaterials with specific optical or electronic properties, opening avenues for applications in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine involves its interaction with specific molecular targets. The brominated aromatic ring and the methoxy group can participate in various binding interactions with proteins and enzymes, potentially affecting their activity. The azetidine ring provides conformational flexibility, allowing the compound to fit into different binding sites. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it could modulate biological processes by interacting with key proteins and enzymes .

Comparison with Similar Compounds

Table 1: Molecular Data of Comparable Azetidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Phenyl Ring Azetidine Substituents
This compound Not provided C₁₂H₁₅BrNO* ~285.16 5-Bromo, 2-methyl 3-methoxy
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine 1875044-03-3 C₁₁H₁₃BrFNO 274.14 3-Bromo, 5-fluoro 3-methoxy
1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine 1491205-86-7 C₁₀H₁₂BrFN₂ 259.13 4-Bromo, 2-fluoro 3-amine
1-(Diphenylmethyl)-3-methoxyazetidine 36476-82-1 C₁₇H₁₉NO 253.34 Diphenylmethyl 3-methoxy

*Estimated based on substituent contributions.

Key Observations:

The 4-bromo-2-fluorophenyl derivative (CAS 1491205-86-7) replaces the methoxy group with an amine (-NH₂), increasing basicity and hydrogen-bonding capacity .

Molecular Weight and Physicochemical Properties :

  • The target compound’s higher molecular weight (~285.16 g/mol) compared to fluorinated analogs (e.g., 274.14 g/mol for CAS 1875044-03-3) reflects the substitution of fluorine with a heavier methyl group. This substitution may enhance lipophilicity, influencing bioavailability .
  • The diphenylmethyl derivative (CAS 36476-82-1) exhibits a significantly lower molecular weight (253.34 g/mol) due to the absence of bromine, but its bulky diphenyl group increases hydrophobicity .

Biological Activity

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C13H14BrNO\text{C}_{13}\text{H}_{14}\text{Br}\text{N}\text{O}

This compound features a brominated phenyl group, which is known to influence biological activity through various mechanisms, including modulation of enzyme activity and receptor interactions.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study involving derivatives of azetidine demonstrated their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results showed a reduction in NO secretion levels, indicating potential anti-inflammatory effects .

CompoundNO Production (%)Reference
PDTC68.32 ± 2.69
Test Compound48.29 ± 0.71

2. Monoacylglycerol Lipase (MAGL) Inhibition

The compound has been suggested as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol (2-AG), which has neuroprotective effects and can modulate pain and inflammation pathways .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The brominated phenyl group may enhance binding affinity to cannabinoid receptors (CB1 and CB2), influencing neuroinflammatory responses.
  • Enzyme Inhibition : As a MAGL inhibitor, it could prevent the breakdown of endocannabinoids, thereby enhancing their physiological effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Neuroinflammation Models : In preclinical models, MAGL inhibitors have shown promise in reducing neuroinflammation associated with conditions such as Alzheimer's disease and multiple sclerosis . These findings suggest that similar compounds could provide therapeutic benefits in neurodegenerative diseases.
  • Cancer Research : Compounds with structural similarities have been evaluated for their anti-tumor activities. For instance, derivatives exhibiting anti-inflammatory properties were also found to inhibit tumor growth in various cancer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.